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Compound of Interest

Compound Name: Brigatinib C

CAS No.: 1197958-75-0

Cat. No.: B12378538

Get Quote

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI).[1] Its primary therapeutic

action involves the inhibition of Anaplastic Lymphoma Kinase (ALK), a key driver in certain

types of non-small cell lung cancer (NSCLC).[1][2] Brigatinib functions by binding to the ATP-

binding site of the ALK protein, which blocks its kinase activity and halts downstream signaling

pathways responsible for cell proliferation and survival.[1][2] Beyond ALK, Brigatinib also

demonstrates inhibitory activity against ROS1, specific EGFR mutations, and FLT3.[3][4][5]

Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the

amount of a specific RNA transcript.[6] This makes it an ideal method for analyzing changes in

gene expression induced by a therapeutic agent like Brigatinib. By quantifying mRNA levels of

genes downstream of the ALK signaling pathway, researchers can elucidate the molecular

effects of the drug, confirm its mechanism of action, and identify potential biomarkers of

response or resistance.
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Brigatinib exerts its anti-tumor effects by inhibiting ALK and its downstream signaling cascades,

including the RAS-MAPK, PI3K-mTOR, and JAK-STAT pathways, which are crucial for cancer

cell proliferation and survival.[4] Analyzing the expression of key genes within these pathways

can provide a quantitative measure of Brigatinib's biological activity.
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Caption: Brigatinib signaling pathway inhibition.

Experimental Protocols
This section provides a comprehensive workflow for analyzing gene expression changes in

cancer cell lines following treatment with Brigatinib.

Start: Cancer Cell Line Culture

1. Cell Seeding & Incubation
Seed cells in 6-well plates.

Incubate for 24 hours.

2. Brigatinib Treatment
Treat cells with desired concentrations

of Brigatinib and a vehicle control (e.g., DMSO).

3. RNA Isolation
Lyse cells and extract total RNA

(e.g., using TRIzol or a column-based kit).

4. RNA QC & Quantification
Assess RNA purity (A260/280) and concentration

using a spectrophotometer (e.g., NanoDrop).

5. Reverse Transcription (cDNA Synthesis)
Convert RNA to cDNA using a reverse

transcriptase enzyme and primers.

6. Quantitative PCR (qPCR)
Amplify cDNA with gene-specific primers

and a fluorescent dye (e.g., SYBR Green).

7. Data Analysis
Calculate relative gene expression using

the Comparative Ct (ΔΔCt) method.

End: Gene Expression Results
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Caption: Workflow for qPCR analysis of gene expression.

Cell Culture and Treatment
Cell Line Selection: Choose an appropriate cancer cell line known to harbor an ALK fusion,

such as H3122 or STE-1 (ALK-positive NSCLC).

Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C

in a 5% CO₂ incubator.[7]

Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere for 24 hours.

[7]

Treatment: Prepare stock solutions of Brigatinib in DMSO. On the day of the experiment,

dilute the stock to final concentrations (e.g., 0, 10, 50, 100 nM) in the culture medium.

Replace the medium in each well with the Brigatinib-containing medium or a vehicle control

(medium with the same concentration of DMSO).

Incubation: Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours) to

allow for changes in gene expression.

Total RNA Isolation
This protocol is based on the TRIzol reagent method, a reliable technique for obtaining high-

quality RNA.[7][8]

Cell Lysis: Aspirate the culture medium from the wells. Add 1 mL of TRIzol reagent directly to

each well and pipette up and down to lyse the cells.[7]

Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform,

shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[7]

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will

separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless

aqueous phase containing the RNA.[7]
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RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of

isopropanol, mix by inverting, and incubate for 10 minutes at room temperature.[7]

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet

should be visible.[7]

RNA Wash: Discard the supernatant. Wash the pellet by adding 1 mL of 75% ethanol

(prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at

4°C.[7]

Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes.

Resuspend the RNA in 20-50 µL of RNase-free water.[7]

RNA Quantification and Quality Control
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA

concentration (at A260) and assess its purity by checking the A260/A280 ratio. A ratio

between 1.8 and 2.1 is considered pure.[7]

Integrity (Optional but Recommended): RNA integrity can be assessed by running an aliquot

on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)
This step converts the isolated RNA into more stable complementary DNA (cDNA), which will

serve as the template for qPCR.[9][10]

Reaction Setup: In an RNase-free tube, combine the following components. Commercial kits

(e.g., from Promega, Bio-Rad, or Thermo Fisher Scientific) are highly recommended.[8][11]

Total RNA: 1 µg

Oligo(dT) or Random Hexamer Primers: As per manufacturer's protocol

dNTP Mix (10 mM): 1 µL

RNase-free water: to a volume of ~13 µL
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Denaturation: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1

minute.[12][13]

Master Mix Preparation: Prepare a master mix containing:

5X Reaction Buffer: 4 µL

Reverse Transcriptase Enzyme: 1 µL

RNase Inhibitor: 1 µL

Synthesis: Add 6 µL of the master mix to the RNA/primer mixture. Incubate at 42°C for 50-60

minutes, followed by an inactivation step at 70°C for 15 minutes.[14]

Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.[7]

Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method, which fluoresces upon binding to

double-stranded DNA.[14]

Primer Design: Use validated primers for target genes (e.g., downstream targets of ALK like

STAT3, MYC, CCND1) and at least one stable housekeeping (reference) gene (e.g.,

GAPDH, ACTB).

Reaction Mix: Prepare the qPCR master mix for the number of reactions needed (including

triplicates and no-template controls). For a single 20 µL reaction:

2X SYBR Green Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

cDNA Template (diluted 1:10): 2 µL

Nuclease-free water: 7 µL
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Plate Setup: Pipette the master mix and template into a 96-well qPCR plate. Include triplicate

reactions for each sample and a no-template control (NTC) for each primer set to check for

contamination.[7]

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following

typical cycling conditions:[7][15]

Initial Denaturation: 95°C for 5-10 minutes.

40 Cycles:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.

Melt Curve Analysis: To verify the specificity of the amplified product.[7]

Data Analysis
The comparative Ct (ΔΔCt) method is a widely used technique to calculate relative changes in

gene expression from qPCR experiments.[7][12]
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Start: Raw Ct Values
(Target Gene & Housekeeping Gene)

Step 1: Normalization (ΔCt)
ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)

Calculate for both Treated and Control samples.

Step 2: Normalization to Control (ΔΔCt)
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

Step 3: Calculate Fold Change
Fold Change = 2^(-ΔΔCt)

End: Relative Gene Expression
(Fold Change)

Click to download full resolution via product page

Caption: Data analysis workflow using the ΔΔCt method.

Calculate ΔCt: For each sample (both treated and control), normalize the Ct value of the

target gene to the Ct value of the housekeeping gene:
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ΔCt = Ct (target gene) - Ct (housekeeping gene)

Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample:

ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

Calculate Fold Change: Determine the relative expression level:

Fold Change = 2-ΔΔCt

A fold change of < 1 indicates downregulation, while a fold change of > 1 indicates

upregulation.

Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison

and interpretation.

Table 1: Example qPCR Primer Sequences

Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

Amplicon Size (bp)

MYC
AGG TCT GGA TTA

TCC TGG CTG T

GTT TCC TCA AAG

CTT GTT CAG G
150

CCND1
GCT GCC AAT GTC

AAA GAT GGA

GCT CCT GGT GAT

GTC TGG A
125

STAT3
CAG CAG CTT GAC

ACA GAT GAC

GCA GGT CCT TGG

ATT GAG AG
130

GAPDH
GTC GGT GTG AAC

GGA TTT G

GGG GTC GTT GAT

GGC AAT
145

Table 2: Relative Gene Expression Following 24-hour Brigatinib Treatment in H3122 Cells
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Gene Brigatinib [nM]
Mean Fold Change
(± SD)

p-value

Control Genes

GAPDH 100 1.01 (± 0.08) > 0.99

Target Genes

MYC 10 0.72 (± 0.11) 0.041

50 0.45 (± 0.09) < 0.001

100 0.21 (± 0.05) < 0.001

CCND1 10 0.81 (± 0.15) 0.102

50 0.52 (± 0.10) 0.003

100 0.33 (± 0.07) < 0.001

STAT3 10 0.95 (± 0.18) 0.655

50 0.68 (± 0.12) 0.025

100 0.49 (± 0.09) 0.002

Data are presented as mean fold change relative to vehicle-treated control cells from three

independent experiments. Statistical significance was determined using a Student's t-test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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